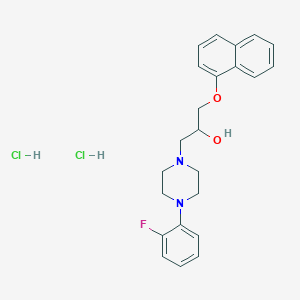
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H27Cl2FN2O2 and its molecular weight is 453.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride, often referred to as Y203-3763, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, particularly its interactions with equilibrative nucleoside transporters (ENTs), and its implications in drug development.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 378.45 g/mol |
| Molecular Formula | C23H23F N2O2 |
| LogP | 4.4796 |
| Polar Surface Area | 26.36 Ų |
| Hydrogen Bond Acceptors | 3 |
The compound's structure includes a piperazine ring and a naphthalene moiety, which contribute to its biological activity.
Research indicates that this compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. ENTs are crucial for the transport of nucleosides and nucleoside analogues, which are vital in nucleotide synthesis and various therapeutic applications, including cancer treatment.
Inhibition Studies
In vitro studies have demonstrated that Y203-3763 exhibits selective inhibition towards ENT2 over ENT1. The presence of a halogen substituent, such as fluorine on the piperazine ring, enhances its inhibitory effects on both transporters. Notably, modifications to the naphthalene moiety can significantly alter the compound's potency:
- Potency against ENT1 and ENT2 : The compound showed an IC50 value of approximately 171.11 µM for ENT1 and 36.82 µM for ENT2, indicating a higher affinity for ENT2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the naphthalene and piperazine components can enhance or diminish biological activity:
- Naphthalene Substitutions : Replacing the naphthalene moiety with simpler aromatic structures often results in loss of inhibitory activity.
- Piperazine Modifications : Variations in the piperazine substituents can lead to significant changes in selectivity and potency against ENTs .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to Y203-3763:
- FPMINT Analogue Studies : An investigation into analogues of FPMINT showed that modifications could either enhance selectivity or reduce overall potency against ENTs .
- Anti-Tubercular Activity : Related compounds were evaluated for their anti-tubercular properties, with some exhibiting promising IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2.2ClH/c24-21-9-3-4-10-22(21)26-14-12-25(13-15-26)16-19(27)17-28-23-11-5-7-18-6-1-2-8-20(18)23;;/h1-11,19,27H,12-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWXWLDZOOFXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














